4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6

Catalog No.
S1770886
CAS No.
1173019-61-8
M.F
C17H28O2
M. Wt
270.363
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-rin...

CAS Number

1173019-61-8

Product Name

4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6

IUPAC Name

2-[4-(3,6-dimethylheptan-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethanol

Molecular Formula

C17H28O2

Molecular Weight

270.363

InChI

InChI=1S/C17H28O2/c1-5-17(4,11-10-14(2)3)15-6-8-16(9-7-15)19-13-12-18/h6-9,14,18H,5,10-13H2,1-4H3/i6+1,7+1,8+1,9+1,15+1,16+1

InChI Key

QRFCMJANHDRHEH-CJFYFUKZSA-N

SMILES

CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCO

Synonyms

2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethanol-13C6

4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 is a chemical compound categorized as an ethoxylated phenol derivative. It possesses a molecular formula of C13H28O2 and a molecular weight of approximately 270.36 g/mol. The compound features a phenolic structure with a branched alkyl group, specifically a heptyl chain substituted with two methyl groups at the 3 and 6 positions. The incorporation of the ethoxy group enhances its solubility and reactivity in various applications, particularly in surfactant formulations and industrial processes .

The chemical behavior of 4-(3,6-dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 is characterized by its ability to undergo various reactions typical of phenolic compounds, including:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Ether Formation: The compound can react with alkyl halides to form ethers.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under certain conditions.
  • Substitution Reactions: The alkyl substituents allow for electrophilic aromatic substitution reactions, which can modify the aromatic ring .

Research on the biological activity of 4-(3,6-dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 indicates potential endocrine-disrupting properties, similar to other alkylphenols. These compounds have been shown to interact with estrogen receptors, leading to various biological effects such as hormonal imbalances in wildlife and humans. Additionally, studies suggest that this compound may exhibit cytotoxicity towards certain cell lines, necessitating careful evaluation regarding its environmental impact and safety .

The synthesis of 4-(3,6-dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 typically involves:

  • Alkylation of Phenol: Starting from phenol, the heptyl group is introduced via alkylation using appropriate reagents such as heptyl bromide in the presence of a base.
  • Ethoxylation: The resulting alkylphenol undergoes ethoxylation by reacting with ethylene oxide under controlled conditions (temperature and pressure) to introduce the ethoxy group.
  • Isotope Labeling: The incorporation of carbon-13 isotopes is achieved during synthesis by using labeled precursors or during specific reaction steps that allow for the introduction of the isotopic label .

4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 finds utility in various fields:

  • Surfactants: It is used in formulating nonionic surfactants due to its hydrophilic-lipophilic balance.
  • Analytical Chemistry: The compound serves as an internal standard in liquid chromatography-mass spectrometry for quantifying other related compounds in environmental samples .
  • Industrial Processes: Its properties make it suitable for use in detergents, emulsifiers, and as a stabilizer in polymer formulations.

Studies on the interactions of 4-(3,6-dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 have focused on its behavior in biological systems and environmental contexts. Notably:

  • Endocrine Disruption: Research indicates that this compound can mimic estrogen and disrupt endocrine functions in aquatic organisms.
  • Toxicological Assessments: Interaction studies have examined its cytotoxic effects on various cell lines, revealing potential risks associated with exposure .

4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate-ring-13C6 shares structural and functional similarities with several other alkylphenolic compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-tert-Octylphenol monoethoxylateTert-octyl group; similar ethoxy substitutionHigher lipophilicity due to branched structure
4-n-Nonylphenol monoethoxylateNonyl group; linear alkaneKnown for strong endocrine-disrupting properties
4-(1,1,3,3-Tetramethylbutyl)phenol ethoxylatedBulky branched alkane; ethoxy groupHigh stability and lower volatility compared to others
4-(3,6-Dimethyl-3-heptyl)phenol diethoxylateSimilar structure but with two ethoxy groupsEnhanced solubility and potential for different applications

The unique combination of the heptyl chain and methyl substitutions provides specific properties that differentiate it from other similar compounds while maintaining some common functionalities typical of alkylphenols .

XLogP3

5.3

Dates

Modify: 2023-08-15

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